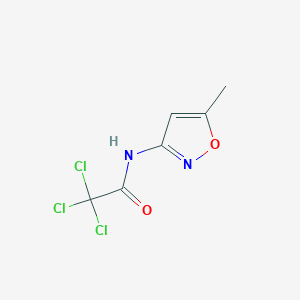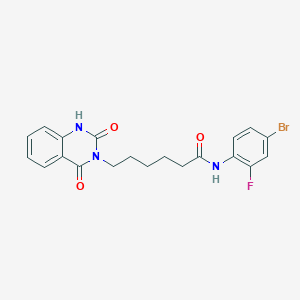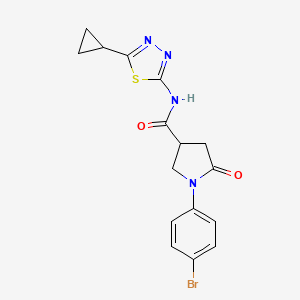![molecular formula C17H16BrN3O B14937832 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B14937832.png)
2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. This step yields 5-bromoindole.
Acylation: The 5-bromoindole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-bromo-1H-indol-1-yl)acetyl chloride.
Amidation: The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)acetyl chloride with 2-(2-pyridyl)ethylamine in the presence of a base like sodium carbonate to yield the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Derivatives with different substituents on the indole ring.
Oxidation: Oxidized forms of the compound, such as aldehydes or carboxylic acids.
Reduction: Reduced forms, such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It can be used to study the biological activities of indole derivatives and their interactions with biological targets.
Chemical Biology: The compound can serve as a tool for probing biological pathways and understanding the mechanism of action of indole-based compounds.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block for the development of new materials.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through binding to specific sites. The brominated indole moiety may play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)propanoic acid
- 2-(5-bromo-1H-indol-1-yl)-acetic acid ethyl ester
- 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide
Uniqueness
This compound is unique due to the presence of both a brominated indole moiety and a pyridyl ethyl acetamide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H16BrN3O |
|---|---|
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
2-(5-bromoindol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C17H16BrN3O/c18-14-4-5-16-13(11-14)7-10-21(16)12-17(22)20-9-6-15-3-1-2-8-19-15/h1-5,7-8,10-11H,6,9,12H2,(H,20,22) |
InChI-Schlüssel |
GKEQHWJRJWMKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14937762.png)
![4-(pentanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14937763.png)
![Methyl 3-({[3-(1-benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate](/img/structure/B14937767.png)
![4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B14937773.png)
![5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14937788.png)

![N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B14937807.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14937815.png)

![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937824.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937826.png)
